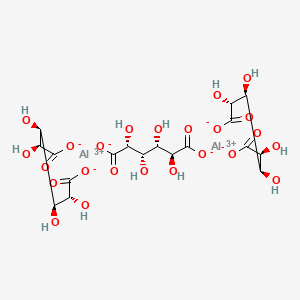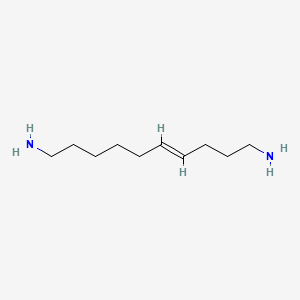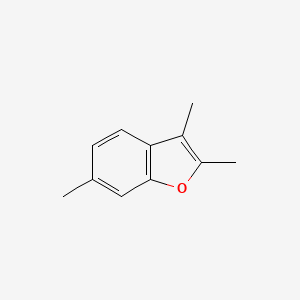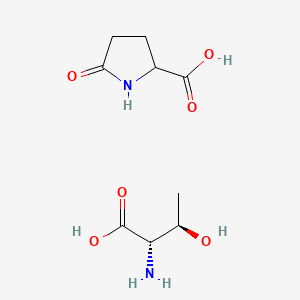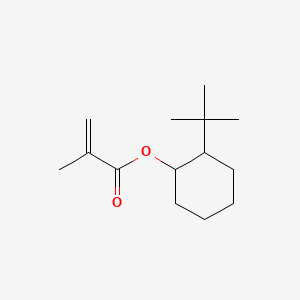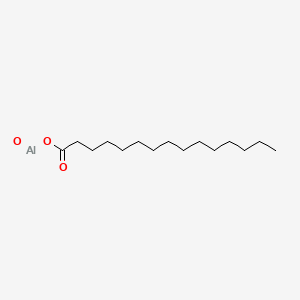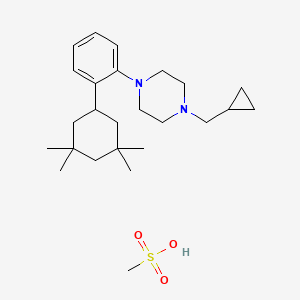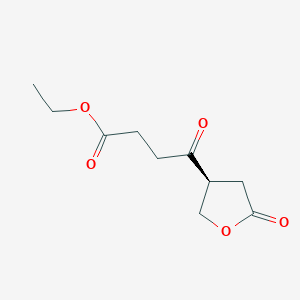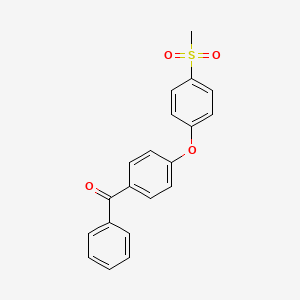
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- is a complex organic compound with a unique structure that includes a methanone group and a methylsulfonyl phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, leading to the formation of hydroxy benzophenones . Another method involves the coupling of phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous aluminum chloride for catalysis, dry dichloromethane as a solvent, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-methylphenyl)phenyl-: This compound has a similar structure but lacks the methylsulfonyl group.
Methanone, (4-methoxyphenyl)phenyl-: This compound contains a methoxy group instead of the methylsulfonyl group.
Uniqueness
Methanone, (4-(4-(methylsulfonyl)phenoxy)phenyl)phenyl- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
83642-23-3 |
|---|---|
Formule moléculaire |
C20H16O4S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
[4-(4-methylsulfonylphenoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H16O4S/c1-25(22,23)19-13-11-18(12-14-19)24-17-9-7-16(8-10-17)20(21)15-5-3-2-4-6-15/h2-14H,1H3 |
Clé InChI |
IVGZMLRAOPYXIF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



